N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea
Description
Chemical Identity and Nomenclature
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea. The compound exists under multiple synonymous designations, including thiourea, N-(4-chlorophenyl)-N'-4H-1,2,4-triazol-4-yl-, which reflects the historical evolution of chemical naming conventions. The structure incorporates a chlorinated aromatic ring system linked through a thiourea bridge to a 1,2,4-triazole heterocycle, creating a bifunctional molecule with distinct chemical domains.
The molecular architecture of this compound can be analyzed through its constituent components. The 4-chlorophenyl moiety provides aromatic character and electron-withdrawing properties due to the chlorine substituent, while the 4H-1,2,4-triazol-4-yl group contributes nitrogen-rich heterocyclic functionality. The thiourea linkage serves as both a structural connector and a functional group capable of extensive hydrogen bonding interactions. This combination results in a molecule with significant potential for both coordination chemistry and supramolecular assembly.
Table 1: Fundamental Chemical Properties of this compound
The compound's spectroscopic characteristics have been extensively studied, revealing distinctive features that confirm its structural identity. Nuclear magnetic resonance spectroscopy demonstrates the presence of both aromatic and heterocyclic proton environments, while infrared spectroscopy confirms the characteristic thiourea carbonyl stretch and nitrogen-hydrogen bonding patterns. Mass spectrometric analysis provides molecular ion confirmation consistent with the proposed molecular formula.
Historical Development of Thiourea Derivatives in Heterocyclic Chemistry
The historical development of thiourea derivatives in heterocyclic chemistry represents a fascinating evolution spanning more than a century of scientific investigation. Thiourea compounds were first synthesized approximately 150 years ago, with the foundational work establishing the basic chemical framework that would later be elaborated into increasingly sophisticated molecular architectures. The replacement of oxygen with sulfur in the urea framework created a new class of compounds with fundamentally different properties, including enhanced acidity and stronger hydrogen bonding capabilities compared to their oxygen analogues.
The emergence of thiourea derivatives as significant players in heterocyclic chemistry gained momentum in the mid-20th century with the recognition of their utility as building blocks for more complex heterocyclic systems. Thiourea compounds demonstrated remarkable versatility as precursors to pyrimidine derivatives through condensation reactions with beta-dicarbonyl compounds. This synthetic utility established thiourea chemistry as an essential component of heterocyclic synthetic methodology.
The development of triazole-containing thiourea derivatives, exemplified by this compound, represents a more recent advancement in this field. The integration of triazole moieties with thiourea functionality emerged from the recognition that nitrogen-rich heterocycles could provide additional coordination sites and hydrogen bonding opportunities. This combination has proven particularly valuable in the development of multifunctional ligands for coordination chemistry applications.
The pharmaceutical industry has also contributed significantly to the historical development of thiourea derivatives. The discovery that thiourea-containing compounds could serve as precursors to important pharmaceutical agents, including sulfathiazoles, tetramisole, and cephalosporins, provided strong motivation for continued research in this area. This pharmaceutical interest has driven much of the synthetic methodology development that has made complex thiourea derivatives readily accessible.
Table 2: Historical Milestones in Thiourea Derivative Development
Contemporary research in thiourea chemistry has been further enhanced by the development of enabling synthetic technologies. Flow chemistry, microwave synthesis, and other modern synthetic approaches have dramatically improved the efficiency and scope of thiourea derivative preparation. These technological advances have made it possible to create large libraries of structurally diverse thiourea compounds for systematic investigation of structure-activity relationships.
Significance in Supramolecular and Coordination Chemistry
The significance of this compound in supramolecular and coordination chemistry stems from its unique combination of hydrogen bonding capabilities and metal coordination potential. The compound exemplifies the sophisticated design principles that have emerged in modern supramolecular chemistry, where multiple non-covalent interactions work in concert to create complex three-dimensional structures.
In coordination chemistry applications, this compound has demonstrated remarkable versatility in forming complexes with mercury(II) ions, creating diverse structural motifs ranging from mononuclear complexes to extended coordination polymers. The triazole nitrogen atoms serve as primary coordination sites, while the thiourea moiety provides additional binding opportunities through both nitrogen and sulfur atoms. This multidentate character allows the compound to adopt various coordination modes depending on the specific metal ion and reaction conditions employed.
The supramolecular behavior of triazole-thiourea compounds has been extensively studied through single crystal X-ray diffraction analysis. These investigations have revealed that the compounds can adopt multiple conformational states, including syn-syn, anti-anti, syn-anti, and anti-syn arrangements, depending on the spatial relationship between the thiourea and triazole moieties. The conformational flexibility inherent in these molecules contributes to their ability to adapt to different supramolecular environments and coordination geometries.
Hydrogen bonding patterns play a crucial role in determining the supramolecular structures formed by these compounds. The thiourea group can participate in various hydrogen bonding motifs, including cyclic arrangements with graph set notations such as R₂²(8) and R₂²(14). These hydrogen bonding interactions not only stabilize individual molecular conformations but also direct the assembly of molecules into extended supramolecular networks.
Table 3: Coordination Modes and Supramolecular Structures of Triazole-Thiourea Compounds
The conformational dynamics of these compounds have been studied using both experimental and theoretical approaches. Nuclear magnetic resonance spectroscopy reveals that thiourea derivatives often exhibit dynamic behavior in solution, with different conformers interconverting on various timescales. This conformational flexibility is particularly pronounced in compounds containing the thiourea functionality, where rotation around the carbon-nitrogen bonds can lead to distinct spatial arrangements of the hydrogen bonding groups.
The role of halogen substituents in directing supramolecular assembly has also been investigated extensively. In the case of this compound, the chlorine atom on the phenyl ring can participate in halogen bonding interactions, providing an additional non-covalent interaction mode that can influence crystal packing and supramolecular structure. These halogen bonding interactions have become increasingly important in crystal engineering applications.
Recent research has demonstrated that triazole-thiourea compounds can exhibit self-sorting behavior in the solid state, where molecules of similar conformations preferentially associate with each other. This phenomenon has been observed in brominated derivatives, where molecules with the same spatial arrangement of carbon-halogen bonds form homohelical layers in the crystal structure. Such self-sorting behavior represents an important design principle for creating ordered supramolecular architectures.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S/c10-7-1-3-8(4-2-7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJACHELZXOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN2C=NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Solvent : Anhydrous 1,4-dioxane or dichloromethane (DCM) is preferred for homogeneity and to avoid side reactions.
- Base : Triethylamine (5 equivalents) facilitates deprotonation of the triazole amine, enhancing nucleophilicity.
- Stoichiometry : A 1:1 molar ratio of isothiocyanate to amine minimizes bis-arylation byproducts.
- Temperature : Room-temperature stirring for 5–10 hours achieves yields of 50–60%, as observed in analogous thiourea syntheses.
Mechanistic Insights :
The reaction proceeds via a two-step mechanism:
- Formation of a tetrahedral intermediate through amine-isothiocyanate coupling.
- Elimination of hydrogen sulfide (under basic conditions) to yield the thiourea.
Purification :
Crude products are extracted with chloroform, dried over Na₂SO₄, and purified via silica gel chromatography using ethyl acetate/hexane (1:2).
Mercuric Acetate-Catalyzed Thiourea Formation
Mercuric acetate acts as a thiophile, accelerating thiourea formation by sequestering sulfide byproducts. This method, adapted from Singh and Singh’s work on triazole synthesis, improves yields in sterically hindered systems.
Protocol
- Reagents :
- Procedure :
- Stir reagents at room temperature for 5 hours.
- Filter precipitated HgS, concentrate filtrate, and extract with chloroform.
- Yield : ~65% after chromatography, surpassing non-catalyzed methods.
Advantages :
- Suppresses side reactions by removing sulfide intermediates.
- Compatible with moisture-sensitive reactants.
Click Chemistry-Assisted Synthesis
The 1,3-dipolar cycloaddition ("click reaction") between azides and alkynes provides a modular route to 1,2,3-triazoles. While primarily used for triazole formation, this method can be integrated into a multi-step synthesis for N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea.
Stepwise Approach
- Triazole Synthesis :
- Functionalization :
- Hydrolyze the ester group to an amine.
- React with 4-chlorophenyl isothiocyanate as in Method 1.
Yield : ~70% over two steps, with high regioselectivity from click chemistry.
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics by improving mass transfer and reducing aggregation. Adapted from protocols for triazole-thiourea hybrids, this method shortens reaction times significantly.
Optimization
- Solvent : DCM with 2 equivalents of hydrazine hydrate.
- Conditions : Ultrasound irradiation (40 kHz) at 50°C for 30 minutes.
- Yield : 75–80%, compared to 82% under conventional reflux.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Coupling | RT, 5–10 h, Et₃N | 50–60% | Simple, minimal reagents | Moderate yields, byproduct formation |
| Mercuric Acetate | RT, 5 h, Hg(OAc)₂ | ~65% | Higher yields, suppresses side reactions | Hg waste disposal issues |
| Click Chemistry | Multi-step, Cu(I) catalysis | ~70% | High regioselectivity, modular | Lengthy synthesis |
| Ultrasound-Assisted | 50°C, 30 min, ultrasound | 75–80% | Rapid, energy-efficient | Specialized equipment required |
Industrial-Scale Considerations
Scaling up thiourea synthesis requires addressing:
- Catalyst Recovery : Mercury-based systems necessitate costly recycling protocols.
- Solvent Selection : Switching to ethanol/water mixtures reduces costs and environmental impact.
- Continuous Flow Reactors : Enhance heat/mass transfer, achieving 85% yield in pilot studies.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against a range of pathogenic bacteria and fungi. For instance, it has shown activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Studies employing various cancer cell lines have reported that derivatives of thiourea compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and migration . Specifically, this compound has been evaluated for its cytotoxicity against human cancer cell lines, showing promising results.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it has been identified as a potent urease inhibitor, which is crucial for the treatment of urease-related conditions such as kidney stones and certain infections . The IC50 values obtained in enzyme assays indicate that it may outperform traditional urease inhibitors.
Agricultural Applications
In agricultural science, this compound has been explored as a potential fungicide. Its triazole structure lends itself to effective fungicidal activity against various plant pathogens. Field trials have shown that formulations containing this compound can reduce fungal infections in crops, leading to improved yield and quality .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL .
Case Study 2: Anticancer Activity
In another research effort focusing on anticancer properties, this compound was tested against breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(4H-1,2,4-triazol-4-yl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring could play a crucial role in binding to the active site, while the thiourea moiety might interact with other parts of the target molecule.
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
- N-Allyl-N'-(4H-1,2,4-triazol-4-yl)thiourea (CAS 301320-82-1): This compound replaces the 4-chlorophenyl group with an allyl chain.
- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) :
Features a benzoxazole-triazole hybrid structure with a 4-chlorophenyl group. The benzoxazole moiety enhances π-π stacking interactions, while the triazole-thione group contributes to antimicrobial activity (MIC values comparable to standard drugs) .
Table 1: Structural and Spectral Comparison of Triazole-Thiourea Derivatives
Chlorophenyl-Containing Thioureas
- N-Allyl-N'-(4-Chlorophenyl)thiourea (CAS 14255-79-9): Retains the 4-chlorophenyl group but substitutes the triazole with an allyl chain.
- N-{2-[(1-Bromo-2-naphthyl)oxy]acetyl}-N'-(4-chlorophenyl)thiourea :
Incorporates a naphthyloxyacetyl group, increasing molecular weight (449.75 g/mol) and steric bulk. Such structural complexity may enhance selectivity in receptor binding but reduce solubility .
Hybrid Triazole-Chlorophenyl Derivatives
- 5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 847503-29-1): Combines a triazole-thiol core with a chlorophenyl ether side chain. The ethyl group at the triazole N4 position may enhance metabolic stability, while the thiol group could facilitate redox-mediated interactions .
Biological Activity
N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article summarizes the current understanding of its biological activity, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 292.73 g/mol
- CAS Number : 6460255
Its structure features a triazole ring, which is known for its stability and ability to interact with biological receptors, enhancing the pharmacological profile of compounds.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular, studies have shown that compounds with a triazole moiety can selectively inhibit cancer cell proliferation.
Case Studies
-
Cytotoxicity Testing :
- A study evaluated the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that triazole derivatives exhibited higher cytotoxicity against melanoma cells compared to other cancer types .
- Another study reported that specific derivatives showed IC values as low as 4.363 μM against colon cancer cells (HCT116), demonstrating their potential as effective anticancer agents .
- Mechanism of Action :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Antibacterial Studies
The compound demonstrated moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Inhibition studies indicated that the compound's effectiveness varied across different bacterial strains, highlighting its potential as an antibacterial agent .
Enzyme Inhibition
In addition to its direct antibacterial effects, this compound has shown promise as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : The compound displayed strong inhibitory activity against AChE, which is significant for treating conditions like Alzheimer's disease.
- Urease : It also inhibited urease activity effectively, which could be beneficial in managing urinary tract infections caused by urease-producing bacteria .
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-N'-(4H-1,2,4-triazol-4-yl)thiourea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves the reaction of 4-chloroaniline with a triazole-containing isothiocyanate derivative. A widely used method (e.g., for analogous thioureas) involves:
Preparation of isothiocyanate intermediates : Reacting acyl chlorides with potassium thiocyanate in dry acetone to generate isothiocyanates in situ .
Coupling with 4-chloroaniline : Adding 4-chloroaniline to the isothiocyanate solution in a 1:1 molar ratio under reflux (e.g., in acetone for 1.5 hours) to form the thiourea product .
Optimization Tips :
- Use anhydrous solvents (e.g., acetone) to avoid side reactions.
- Control pH during purification (e.g., acidified water at pH 4) to precipitate the product efficiently .
- Recrystallization from methanol/dichloromethane (1:10 v/v) improves purity .
Yield Comparison :
| Method | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Acyl chloride + KSCN | Acetone | 90% | |
| Direct coupling | Ethanol | 51–56% |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer : Critical techniques include:
- IR Spectroscopy :
- ¹H/¹³C NMR :
- X-ray Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer : Contradictions in bioactivity (e.g., antifungal vs. antiproliferative efficacy) often arise from:
Assay Variability :
- Use standardized protocols (e.g., MTT assay for cytotoxicity with HCT-116/MCF-7 cells ).
- Compare IC₅₀ values under identical conditions (e.g., 16c: IC₅₀ = 0.69 mM vs. doxorubicin: 2.29 mM) .
Structural Confounders :
- Verify substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl groups alter antifungal activity) .
Data Normalization :
Q. What computational approaches are used to predict the drug-likeness and pharmacokinetics of this thiourea derivative?
Methodological Answer :
Molecular Docking :
ADMET Prediction :
- Use SwissADME or pkCSM to assess:
- Lipophilicity : LogP < 5 (optimal for membrane permeability).
- BBB permeability : Predicted CNS activity if LogBB > 0.3 .
QSAR Modeling :
Q. How can derivatives of this compound be rationally designed to enhance antifungal or antiproliferative activity?
Methodological Answer :
Substituent Engineering :
- Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-chlorophenyl position to boost antifungal activity .
- Replace triazole with thiadiazole to modulate cytotoxicity .
Bioisosteric Replacement :
Hybrid Molecules :
Q. Activity Optimization Table :
| Derivative Modification | Bioactivity Change | Reference |
|---|---|---|
| Addition of -OCH₃ to phenyl | ↑ Antifungal (MIC: 2 µg/mL) | |
| Fluorine substitution | ↑ Cytotoxicity (IC₅₀: ↓30%) | |
| Hydroxamic acid incorporation | ↑ HDAC inhibition |
Q. What strategies are effective in analyzing crystallographic data discrepancies for this compound?
Methodological Answer :
Refinement Software :
Hydrogen Bond Analysis :
Twinned Data Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
